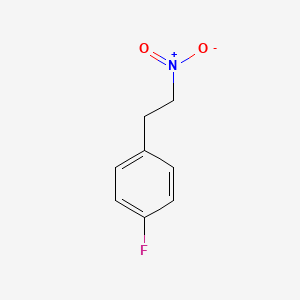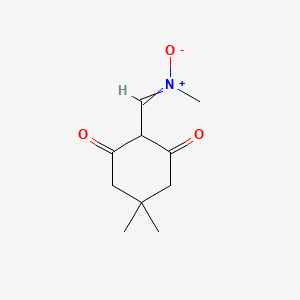
N-hydroxyanthracene-9-carbonimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-hydroxyanthracene-9-carbonimidoyl chloride: is an organic compound with the molecular formula C15H10ClNO It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group and a carbonimidoyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxyanthracene-9-carbonimidoyl chloride typically involves the reaction of 9-anthraldehyde oxime with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
-
Formation of 9-anthraldehyde oxime:
- 9-anthraldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form 9-anthraldehyde oxime.
- Reaction conditions: Solvent (ethanol or methanol), temperature (room temperature to reflux), reaction time (several hours).
-
Conversion to this compound:
- 9-anthraldehyde oxime is treated with thionyl chloride to form this compound.
- Reaction conditions: Solvent (dichloromethane or chloroform), temperature (0°C to room temperature), reaction time (1-2 hours).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: N-hydroxyanthracene-9-carbonimidoyl chloride undergoes various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized to form anthraquinone derivatives.
- Common reagents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
-
Reduction:
- Reduction of the carbonimidoyl chloride group can yield amine derivatives.
- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
-
Substitution:
- The chloride group can be substituted with nucleophiles to form various derivatives.
- Common reagents: Ammonia (NH3), amines, alcohols.
Major Products:
- Oxidation products: Anthraquinone derivatives.
- Reduction products: Amine derivatives.
- Substitution products: Various substituted anthracene derivatives.
科学研究应用
Chemistry:
- N-hydroxyanthracene-9-carbonimidoyl chloride is used as a building block in the synthesis of more complex organic molecules.
- It serves as a precursor for the preparation of anthraquinone dyes and pigments.
Biology:
- The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry:
- It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of N-hydroxyanthracene-9-carbonimidoyl chloride involves its ability to undergo various chemical transformations. The hydroxyl group and carbonimidoyl chloride functional group are reactive sites that participate in oxidation, reduction, and substitution reactions. These reactions can lead to the formation of biologically active compounds that interact with molecular targets such as enzymes and receptors. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed.
相似化合物的比较
- 9-anthraldehyde oxime
- Anthraquinone
- 9-hydroxyanthracene
Comparison:
- Compared to 9-anthraldehyde oxime, it has a more reactive carbonimidoyl chloride group, making it suitable for further functionalization.
- Anthraquinone is primarily known for its use in dyes and pigments, while this compound has broader applications in organic synthesis and potential biological activity.
- 9-hydroxyanthracene is a simpler compound with fewer functional groups, limiting its reactivity compared to this compound.
N-hydroxyanthracene-9-carbonimidoyl chloride:
属性
IUPAC Name |
N-hydroxyanthracene-9-carboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-15(17-18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCKUONLZVGZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


carbonyl}carbamate](/img/structure/B11725894.png)

![8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725916.png)
![(Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11725920.png)
![4-hydroxy-6-methyl-3-{[2-(4-methylphenyl)hydrazin-1-ylidene]methyl}-2H-pyran-2-one](/img/structure/B11725922.png)

![2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol](/img/structure/B11725940.png)

![2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11725951.png)
![[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea](/img/structure/B11725960.png)
![2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11725965.png)

